molecular formula C13H17ClO2 B1313236 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane CAS No. 258882-50-7

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane

Cat. No.: B1313236
CAS No.: 258882-50-7
M. Wt: 240.72 g/mol
InChI Key: IBACJUGULGACOV-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane is an organic compound that features a chloro-substituted hexanone structure with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane typically involves the reaction of 3-methoxybenzaldehyde with 6-chlorohexanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(3-methoxyphenyl)-1-oxopentane: Similar structure but with a shorter carbon chain.

    6-Chloro-1-(4-methoxyphenyl)-1-oxohexane: Similar structure but with a different position of the methoxy group.

    6-Chloro-1-(3-hydroxyphenyl)-1-oxohexane: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

6-Chloro-1-(3-methoxyphenyl)-1-oxohexane is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

IUPAC Name

6-chloro-1-(3-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBACJUGULGACOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443150
Record name 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258882-50-7
Record name 6-Chloro-1-(3-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258882-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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